Ethyl4-(benzyloxy)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at position 4, a methyl (-CH₃) group at position 3, and an ethyl carboxylate (-COOEt) moiety at position 2 of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Properties
IUPAC Name |
ethyl 3-methyl-4-phenylmethoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)17-15(10-7-11-16(17)23-18)22-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFWUMNDDAIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the benzofuran ring in the presence of a base.
Esterification: The carboxylic acid group on the benzofuran ring can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 4-(Benzoyloxy)-3-methylbenzofuran-2-carboxylate (CAS 83219-99-2)
- Key Differences : Replaces the benzyloxy group with a benzoyloxy (-OCOC₆H₅) substituent at position 3.
- Implications: The benzoyloxy group is more electron-withdrawing than benzyloxy, which may reduce the electron density of the benzofuran ring, altering reactivity in electrophilic substitution reactions .
Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Key Differences : Features a methylsulfinyl (-S(O)CH₃) group at position 3 and a cyclohexyl substituent at position 4.
- The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence binding affinity to hydrophobic enzyme pockets .
Pharmacological Activity
- Antimicrobial Properties : Compounds with sulfinyl groups (e.g., Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate) exhibit enhanced antibacterial and antifungal activities due to increased interactions with microbial enzymes .
Physicochemical Properties
| Property | Ethyl 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylate | Ethyl 4-(Benzoyloxy)-3-methylbenzofuran-2-carboxylate | Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to benzyloxy) | Moderate (polar benzoyloxy) | Moderate (balanced by sulfinyl and cyclohexyl) |
| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Moderate in polar solvents (sulfinyl enhances solubility) |
| Metabolic Stability | High (ether bond) | Low (ester bond prone to hydrolysis) | Moderate (sulfinyl may resist oxidation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
